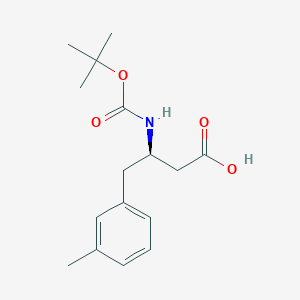
3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.415. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Pollutants and Reproductive Health
Research has explored the impact of environmental pollutants such as Bisphenol A and its analogs, which are structurally related to the compound you're interested in, on male infertility. These studies have focused on understanding how such chemicals, acting as endocrine disruptors, can influence reproductive health by inducing germ cell apoptosis and affecting spermatogenesis (Lagos-Cabré & Moreno, 2012).
Liquid Crystal Research
Investigations into methylene-linked liquid crystal dimers, including studies on their transitional properties and the formation of twist-bend nematic phases, offer insights into material science applications. These studies contribute to our understanding of how molecular structure influences the physical properties of liquid crystals, which are crucial for display technologies and other applications (Henderson & Imrie, 2011).
Occupational Exposure to Chemicals
The investigation of occupational exposure to chemicals such as Bisphenol A (BPA) highlights the importance of understanding environmental and workplace health risks. These studies assess the levels of chemical exposure in occupational settings and its potential health effects, emphasizing the need for safer industrial practices and regulatory measures (Ribeiro, Ladeira, & Viegas, 2017).
Carcinogenic and Endocrine Disrupting Effects of Chemicals
Research on the carcinogenic, mutagenic, reproductive toxicity, and endocrine disrupting properties of BPA alternatives highlights the continuous search for safer chemicals in consumer products. These studies inform regulatory decisions and public health guidelines by identifying potential hazards associated with chemical exposure (den Braver-Sewradj et al., 2020).
Development of Organic Light-Emitting Diodes (OLEDs)
Research on BODIPY-based organic semiconductors for application in OLED devices showcases the intersection of chemistry and electronics. These materials hold promise for improving the efficiency and color range of OLEDs, which are critical for display and lighting technologies (Squeo & Pasini, 2020).
Eigenschaften
IUPAC Name |
3-[(3-ethoxy-4-hydroxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-4-29-16-9-12(5-6-13(16)24)17(18-14(25)7-10(2)22-20(18)27)19-15(26)8-11(3)23-21(19)28/h5-9,17,24H,4H2,1-3H3,(H2,22,25,27)(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFHDDDGONXTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C=C(NC2=O)C)O)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2688451.png)

![3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2688453.png)

![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)

![2-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2688457.png)




